molecular formula C14H14F3N5O3 B2441227 Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1235636-82-4

Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2441227
CAS No.: 1235636-82-4
M. Wt: 357.293
InChI Key: CRRBYVREIARHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is a chemical compound recognized for its extensive utility in various fields of scientific research. The structure of this compound comprises a piperazine ring, an oxadiazole ring with a trifluoromethyl group, and a pyridine ring, contributing to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps:

  • Initial Formation: : The process begins with the preparation of 5-(trifluoromethyl)-1,2,4-oxadiazole by cyclization of the appropriate nitrile oxide.

  • Pyridine Coupling: : The oxadiazole derivative is then coupled with a suitable pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

  • Piperazine Integration: : The resulting intermediate undergoes a substitution reaction with piperazine, forming the core structure.

  • Esterification: : The final step involves esterification to yield the methyl carboxylate ester.

Industrial Production Methods: On an industrial scale, these steps are optimized for efficiency, often utilizing continuous flow reactors to improve reaction times and yields. The process is controlled to maintain high purity levels of the final product, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : It is also susceptible to reduction reactions, especially targeting the oxadiazole ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings and the piperazine moiety.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, amines, and organometallic compounds.

Major Products: The major products of these reactions typically include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated forms.

Scientific Research Applications

Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is utilized in:

  • Chemistry: : As a building block for the synthesis of more complex molecules and materials.

  • Biology: : Studied for its potential as a bioactive compound, influencing biological pathways.

  • Medicine: : Investigated for its pharmaceutical properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Applied in the development of novel materials with specialized properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific biochemical pathways. The trifluoromethyl group enhances its lipophilicity, improving membrane permeability and interaction with hydrophobic sites in proteins.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to other piperazine and oxadiazole derivatives, methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is distinguished by its trifluoromethyl group, which imparts unique chemical properties, including higher electronegativity and metabolic stability.

Similar Compounds:
  • 4-(5-(5-chloro-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate

  • Methyl 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their substituent groups, affecting their reactivity and applications.

Let’s delve deeper into one of these points if you’re keen. Where should we head next?

Properties

IUPAC Name

methyl 4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O3/c1-24-13(23)22-6-4-21(5-7-22)10-3-2-9(8-18-10)11-19-12(25-20-11)14(15,16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRBYVREIARHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.